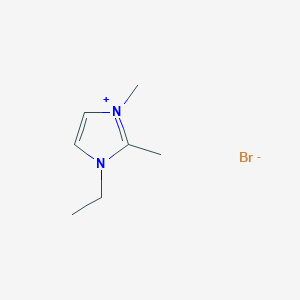

1-Ethyl-2,3-dimethylimidazolium bromide

Übersicht

Beschreibung

1-Ethyl-2,3-dimethylimidazolium bromide is a chemical compound with the CAS Number: 98892-76-3 . It has a molecular weight of 205.1 and its IUPAC name is 3-ethyl-1,2-dimethyl-1H-imidazol-3-ium bromide . It is typically stored at room temperature and appears as a white to yellow powder or crystals .

Synthesis Analysis

The synthesis of 1-Ethyl-2,3-dimethylimidazolium bromide can be achieved through a reaction method involving the reaction of ethyl bromide with 2,3-dimethylimidazole . Another method involves an ion exchange process where 1,2-dimethyl-3-ethylimidazole reacts with magnesium bromide to produce imidazole magnesium bromide, which then reacts with ammonium bromide to yield 1,2-dimethyl-3-ethyl bromide imidazole .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2,3-dimethylimidazolium bromide has been analyzed and discussed in various studies . The crystal structures are characterized by layers of cations (in non-planar configuration) and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions .Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium bromide is a white crystalline powder and is stored at room temperature in an inert atmosphere . It has a molecular weight of 205.1 .Wissenschaftliche Forschungsanwendungen

Synthesis of Paramagnetic Ionic Liquids

1-Ethyl-2,3-dimethylimidazolium bromide has been used in the synthesis of novel paramagnetic ionic liquids . These ionic liquids are characterized by layers of cations and anions stacked upon one another in a three-dimensional (3D) manner with several non-covalent interactions . They have been characterized by thermal, structural, Raman spectroscopy, and magnetic studies .

Magnetic Studies

This compound has been used in magnetic studies, particularly in the study of three-dimensional antiferromagnetic ordering . The magneto-structural correlations evidence that the 3D magnetic ordering mainly takes place via Fe–X⋯X–Fe (X = Cl and Br) interactions .

Green Solvent for Biomass Deconstruction

1-Ethyl-2,3-dimethylimidazolium bromide has been identified as a promising green solvent for the deconstruction of water hyacinth biomass . It has been observed that [Emim][Br] pretreated samples have maximum crystalline value as compared to other ionic liquids pretreatments .

Lignin Removal

This compound has been used in the removal of lignin from biomass . FTIR data showed the removal of lignin from water hyacinth biomass by 12.77% for [Emim][Br] and 10.74% for [Edmim][Br] .

Reaction Solvent

1-Ethyl-2,3-dimethylimidazolium bromide is often used as a reaction solvent in organic synthesis due to its good solubility and catalytic properties . It is especially widely used in catalytic reactions .

Ionic Liquid Electrolyte

This compound can be used as an electrolyte in battery materials, replacing traditional organic solvent electrolytes . It has high conductivity and stability .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

1-Ethyl-2,3-dimethylimidazolium bromide is a type of paramagnetic ionic liquid . Its primary targets are the tetrahaloferrate (III) anions (FeX4), where X can be either Chlorine (Cl) or Bromine (Br) . These anions play a crucial role in the compound’s magnetic properties .

Mode of Action

The compound interacts with its targets through several non-covalent interactions, including halide–halide, hydrogen bond, and anion–π . These interactions result in a three-dimensional (3D) arrangement of cations and anions . The 3D magnetic ordering mainly takes place via Fe–X⋯X–Fe (X = Cl and Br) interactions, displaying a higher superexchange magnetic interaction between the planes .

Biochemical Pathways

The compound’s mode of action affects the magnetic properties of the system. The 3D magnetic ordering is a result of the compound’s interaction with its targets . .

Pharmacokinetics

It’s known that the compound has a melting point of 141°c , indicating its stability under normal conditions. More research is needed to fully understand the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The compound’s interaction with its targets results in a noticeable magneto-crystalline anisotropy, especially in the bromide compound . This leads to the presence of three-dimensional antiferromagnetic ordering below the Néel temperature .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the methylation at the C (2) position onto the imidazolium cation ring causes an increase of the melting point and a decrease of the Néel temperature . Furthermore, the compound starts to decompose at a temperature of 299°C , indicating its thermal stability.

Eigenschaften

IUPAC Name |

1-ethyl-2,3-dimethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.BrH/c1-4-9-6-5-8(3)7(9)2;/h5-6H,4H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITMVCYKHULLDM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1C)C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98892-76-3 | |

| Record name | 1-Ethyl-2,3-dimethylimidazolium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98892-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S)-2-(Hydroxymethyl)cyclobutyl]methyl Acetate](/img/structure/B3176243.png)

![Pyridine, 3-chloro-2-[(1-methylethyl)thio]-](/img/structure/B3176264.png)